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Introduction

The c-subunit of the F1Fo ATP synthase, a protein crucial for cellular energy production, has
been identified as a key component of the mitochondrial permeability transition pore (mPTP).[1]
[2] Under cellular stress conditions, such as high matrix Ca2+ and oxidative stress, the c-
subunit ring can form a voltage-sensitive, high-conductance ion channel.[3][4] The persistent
opening of this channel leads to the loss of the inner mitochondrial membrane potential,
metabolic dysfunction, and ultimately, cell death.[3][5] Studying the electrophysiological
properties of the c-subunit channel is therefore critical for understanding its role in both
physiology and pathology, and for the development of novel therapeutics targeting cell death
pathways.

Reconstituting the purified c-subunit into an artificial lipid bilayer (proteoliposomes) allows for its
detailed functional characterization in a controlled, isolated environment using the patch-clamp
technique.[6][7] This powerful methodology enables researchers to investigate the channel's
single-channel conductance, ion selectivity, gating kinetics, and modulation by various factors,
free from the complexity of its native mitochondrial membrane environment.[3][7][8] These
application notes provide a summary of the key electrophysiological data and detailed
protocols for the purification, reconstitution, and patch-clamp analysis of the c-subunit channel.
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The electrophysiological characteristics of the reconstituted c-subunit channel have been
documented in several studies. The data reveal a large, multi-conductance channel with
distinct properties.

Table 1: Electrophysiological Properties of the Reconstituted c-Subunit Channel

Parameter Reported Value(s) Source(s)

Peak Conductance ~1.1 nSto 2.0nS [319]
70-100 pS, 300 pS, 600 pS,

Subconductance States [3114119]
700 pS
Voltage-gated; shows negative

Voltage Dependence o [319]
rectification

Forms a multi-conductance
Channel Activity channel with prominent [3B114119]

subconductance states

Table 2: Modulation of Reconstituted c-Subunit Channel Activity
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Mechanism/Contex

Modulator Effect on Channel ’ Source(s)
Induces
conformational
changes in the c-
] ] Promotes channel o
High Matrix Ca2+ ) subunit ring, [3]
opening o
unhooking it from
inhibitory F1 subunits.
[3]
) Attenuates Binds directly to the c-
Recombinant F1 3- T
] conductance subunit to inhibit pore [3]
subunit o
(promotes closure) activity.[3]
A known mPTP
inhibitor; its effect
) Inhibits channel suggests the
Cyclosporine A (CsA) ] ) [319]
opening reconstituted channel
recapitulates native
mPTP properties.[3][9]
Adenine Nucleotides o o A known inhibitor of
Inhibit channel activity [3][10]
(e.g., ATP) the mPTP.[3][10]
Loosens the c-subunit
-~ ] ] ring structure,
Specific Mutagenesis Increases single- ) )
suggesting the pore is  [3]

(M4 Mutant)

channel conductance

formed by the central

lumen of the ring.[3]

Experimental Protocols & Visualizations
Overall Experimental Workflow

The process of analyzing reconstituted c-subunit channels involves protein purification,

incorporation into artificial membranes, and subsequent electrophysiological recording.
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Caption: Workflow for patch-clamp analysis of reconstituted c-subunit channels.
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Protocol 1: Purification of c-Subunit

This protocol is adapted from methodologies used for purifying tagged membrane proteins.[3]

o Expression: Transfect a suitable cell line (e.g., HEK 293T) with a vector encoding the c-
subunit with an affinity tag (e.g., myc/FLAG tag). Culture cells to allow for protein expression.

e Harvesting and Lysis:

o

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

o Resuspend the cell pellet in a lysis buffer containing a mild non-ionic detergent (e.g., 1%
DDM or Triton X-100), protease inhibitors, and a suitable salt concentration (e.g., 150 mM
NaCl).

o Incubate on ice with gentle agitation to solubilize membrane proteins.

[¢]

Centrifuge at high speed (e.g., 100,000 x g) to pellet insoluble debris.
« Affinity Chromatography:

o Incubate the supernatant (cleared lysate) with affinity beads (e.g., anti-FLAG M2 affinity
gel) overnight at 4°C.

o Wash the beads extensively with a wash buffer (lysis buffer with a lower detergent
concentration, e.g., 0.1% DDM) to remove non-specifically bound proteins.

o Elution:

o Elute the tagged c-subunit from the beads using a competitive agent (e.g., 3x FLAG
peptide).

o Collect elution fractions and analyze by SDS-PAGE and immunoblotting to confirm the
purity and identity of the c-subunit.[3] The purified protein should be kept in a buffer
containing a low concentration of detergent to maintain its solubility and native
conformation.

Protocol 2: Reconstitution of c-Subunit into Liposomes
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This protocol employs the detergent removal method to form proteoliposomes.[6]
e Liposome Preparation:
o Prepare a lipid mixture (e.g., a 3:1 ratio of PC:PE in chloroform) in a glass tube.

o Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of
the tube.

o Further dry the film under vacuum for at least 1 hour to remove residual solvent.

o Hydrate the lipid film with a suitable buffer (e.g., 150 mM KCI, 10 mM HEPES, pH 7.2) to
form multilamellar vesicles (MLVs).

o Sonicate the MLV suspension or extrude it through a polycarbonate membrane to create
small unilamellar vesicles (SUVSs).

e Reconstitution:
o Solubilize the prepared SUVs with a detergent (e.g., Triton X-100).
o Add the purified c-subunit protein to the solubilized lipids at a desired protein-to-lipid ratio.
o Incubate the mixture to allow the protein to incorporate into the lipid-detergent micelles.

o Detergent Removal:

o Slowly remove the detergent from the mixture. This can be achieved by dialysis against a
detergent-free buffer or by adding adsorbent beads (e.g., Bio-Beads SM-2).[6]

o As the detergent is removed, the lipid-protein-detergent micelles will spontaneously form
proteoliposomes, with the c-subunit incorporated into the lipid bilayer.

e Proteoliposome Harvesting:
o Centrifuge the suspension at high speed to pellet the proteoliposomes.

o Resuspend the proteoliposomes in the desired recording buffer.
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Protocol 3: Patch-Clamp Recording from
Proteoliposomes

This protocol uses the excised patch technique on giant liposomes formed by dehydration and
rehydration.[7][11]

e Formation of Giant Liposomes:

o Place a small volume of the proteoliposome suspension on a glass coverslip and partially
dehydrate it in a desiccator.

o Carefully rehydrate the lipid film with the desired recording solution. This process
promotes the formation of large, giant unilamellar vesicles (GUVs) suitable for patch-
clamping.[7][11]

o Patch-Clamp Setup:

o Transfer the coverslip with GUVs to the recording chamber on the stage of an inverted
microscope.

o Fill a borosilicate glass micropipette (2-5 MQ resistance) with the appropriate internal
solution and mount it on the headstage of the patch-clamp amplifier.[12]

o Seal Formation and Excision:
o Using a micromanipulator, gently press the pipette tip against the surface of a GUV.

o Apply slight negative pressure to the pipette to form a high-resistance (>1 GQ) seal
between the glass and the lipid membrane.[13]

o Once a stable giga-ohm seal is formed, pull the pipette away from the liposome to excise
an "inside-out" patch of membrane containing the reconstituted c-subunit channel.[14]

o Data Acquisition:

o Apply a series of voltage steps or ramps to the patch and record the resulting single-
channel currents using an amplifier and data acquisition software.
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o The bath solution corresponds to the "intramitochondrial” side of the channel, allowing for
the perfusion of modulators like Ca2+, ATP, or the F1 B-subunit.[3]

o Data Analysis:

o Analyze the recorded currents to determine single-channel conductance (from the current-
voltage relationship), open probability, and mean open/closed times.

Signaling Pathway: c-Subunit Channel in Mitochondrial
Permeability Transition

The c-subunit channel is a central player in the Ca2+-induced mitochondrial permeability
transition, a key event in some forms of programmed cell death.
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Caption: Role of the c-subunit channel in Ca2+-mediated mitochondrial permeability transition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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